molecular formula C13H9BrFNO2S B6264281 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene CAS No. 1803586-62-0

1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene

Cat. No. B6264281
CAS RN: 1803586-62-0
M. Wt: 342.2
InChI Key:
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound . The benzylsulfanyl group in “1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene” could potentially participate in the formation of Schiff bases, contributing to their diverse properties and wide-ranging applications .

Development of New Organic Scaffolds

The compound could be used in the synthesis of new organic scaffolds, such as the benzylsulfanyl-triazolyl-indole scaffold . These scaffolds can be used in the development of new drugs and other bioactive compounds .

Medicinal Chemistry

The presence of the benzylsulfanyl group could potentially make “1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene” a useful compound in medicinal chemistry. For example, Schiff bases have significantly influenced the advancement of coordination chemistry, playing a pivotal role in the development of inorganic and bioinorganic chemistry, as well as optical materials .

Materials Science

In materials science, the compound could potentially be used in the development of new materials with unique properties. For instance, Schiff bases are used in the development of optical materials .

Environmental Applications

In environmental contexts, Schiff bases and their derivatives have been explored for their potential applications . It’s possible that “1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene” could also find use in this field.

Coordination Chemistry

Schiff bases have played a pivotal role in the development of coordination chemistry . The benzylsulfanyl group in “1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene” could potentially contribute to this area of study.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene involves the introduction of a benzylsulfanyl group, a bromine atom, a fluorine atom, and a nitro group onto a benzene ring.", "Starting Materials": [ "Benzene", "Benzyl chloride", "Sodium sulfide", "Bromine", "Fluorine gas", "Nitric acid", "Sulfuric acid", "Acetic acid", "Sodium acetate", "Sodium nitrite" ], "Reaction": [ "1. Benzene is treated with benzyl chloride and sodium sulfide to form benzylsulfanylbenzene.", "2. Bromine is added to benzylsulfanylbenzene in the presence of a Lewis acid catalyst to form 1-(benzylsulfanyl)-5-bromo-benzene.", "3. The bromine atom on 1-(benzylsulfanyl)-5-bromo-benzene is replaced with a fluorine atom using fluorine gas and a catalyst such as iron or nickel.", "4. Nitration of 1-(benzylsulfanyl)-5-fluoro-4-bromo-benzene is carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position of the benzene ring.", "5. Reduction of the nitro group to an amino group is carried out using a reducing agent such as iron and hydrochloric acid.", "6. The amino group is acetylated using acetic anhydride and a catalyst such as pyridine to form the final product, 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene." ] }

CAS RN

1803586-62-0

Product Name

1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene

Molecular Formula

C13H9BrFNO2S

Molecular Weight

342.2

Purity

95

Origin of Product

United States

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